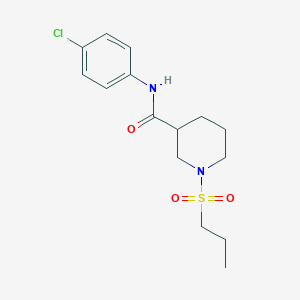
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. This receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular ATP. The P2X7 receptor is expressed in immune cells, such as macrophages and microglia, and is involved in the regulation of inflammatory responses. A-438079 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases and neuropathic pain.
Wirkmechanismus
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide acts as a selective antagonist for the P2X7 receptor, blocking the binding of ATP to the receptor and preventing the subsequent activation of downstream signaling pathways. The P2X7 receptor is known to play a role in the regulation of inflammatory responses, and its activation has been implicated in the pathogenesis of a number of inflammatory diseases. By blocking P2X7 receptor activation, this compound has the potential to reduce inflammation and associated symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activation of immune cells, and promote the clearance of apoptotic cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is its selectivity for the P2X7 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain assays.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans and to evaluate its potential as a therapeutic agent for inflammatory diseases and neuropathic pain.
Synthesemethoden
The synthesis of 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that begins with the reaction of 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylethanolamine to form the corresponding amide. The amide is then treated with ethyl iodide and potassium carbonate to form the ethyl ester, which is subsequently reacted with sodium hydride and methyl iodide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases and neuropathic pain. In preclinical studies, this compound has been shown to reduce inflammation in a number of animal models, including models of rheumatoid arthritis, multiple sclerosis, and colitis. This compound has also been shown to have analgesic effects in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
6-ethoxy-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-9-4-5-11-8(6-9)7-10(12(15)14-2)13(16)18-11/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBXPKMIRABLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5401507.png)
![6-(4-chloro-3-methylbenzoyl)-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5401515.png)
![N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide](/img/structure/B5401518.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5401532.png)


![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)





